Bienvenue dans la boutique en ligne BenchChem!

(5R)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Chiral resolution Enantiomeric purity Absolute configuration

(5R)-tert-Butyl 3-bromo-5-methylpiperidine-1-carboxylate (CAS 2096990-27-9) is a chiral, enantiomerically defined piperidine derivative bearing a tert-butoxycarbonyl (Boc) N-protecting group, a bromine substituent at the 3-position, and a methyl group at the 5-position with (R) absolute configuration. Its molecular formula is C₁₁H₂₀BrNO₂ with a molecular weight of 278.19 g/mol and a computed XLogP3-AA of 2.9.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
Cat. No. B8091867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate
Molecular FormulaC11H20BrNO2
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9?/m1/s1
InChIKeyGRHDGXGLBKWEQF-VEDVMXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-tert-Butyl 3-Bromo-5-Methylpiperidine-1-Carboxylate: Chiral Piperidine Building Block for Stereochemically Defined Pharmaceutical Synthesis


(5R)-tert-Butyl 3-bromo-5-methylpiperidine-1-carboxylate (CAS 2096990-27-9) is a chiral, enantiomerically defined piperidine derivative bearing a tert-butoxycarbonyl (Boc) N-protecting group, a bromine substituent at the 3-position, and a methyl group at the 5-position with (R) absolute configuration. Its molecular formula is C₁₁H₂₀BrNO₂ with a molecular weight of 278.19 g/mol and a computed XLogP3-AA of 2.9 [1]. The compound serves as a versatile chiral intermediate in medicinal chemistry, particularly as a building block for constructing 3,5-disubstituted piperidine pharmacophores via palladium-catalyzed cross-coupling at the C–Br bond [2]. The defined (5R) stereochemistry at C-5 ensures predictable stereochemical outcomes in downstream synthetic transformations and is critical for structure–activity relationship (SAR) programs requiring absolute configurational control [3].

Why (5R)-tert-Butyl 3-Bromo-5-Methylpiperidine-1-Carboxylate Cannot Be Replaced by Generic Piperidine Analogs: Stereochemistry, Halogen Identity, and Protecting Group Matters


Substituting this compound with a racemic mixture, the (5S) enantiomer, a 3-chloro analog, a des-bromo derivative, or an alternative N-protected variant each introduces distinct and often unacceptable deviations in synthetic outcome. The (5R) configuration at C-5 dictates the spatial orientation of the methyl substituent, which directly propagates into the stereochemistry of downstream products; using the (5S) enantiomer (CAS 2096990-26-8) yields the opposite absolute configuration . The C–Br bond (BDE ~276 kJ/mol) undergoes oxidative addition to Pd(0) substantially faster than the corresponding C–Cl bond (BDE ~328 kJ/mol), making the bromo substituent kinetically privileged for cross-coupling diversification [1]. Replacing the Boc group with Cbz or Fmoc alters the deprotection chemistry profile: Boc is cleaved under acidic conditions (TFA/DCM, room temperature, 30–60 min), whereas Cbz requires hydrogenolysis and Fmoc requires basic conditions (piperidine/DMF), making them non-interchangeable in orthogonal protection strategies [2]. Each of these differentiation axes—stereochemistry, halogen identity, and protecting group—has measurable consequences for reaction yield, enantiomeric purity of products, and synthetic route efficiency.

Quantitative Differentiation Evidence for (5R)-tert-Butyl 3-Bromo-5-Methylpiperidine-1-Carboxylate Versus Closest Analogs


Stereochemical Identity: (5R) Enantiomer (CAS 2096990-27-9) vs. (5S) Enantiomer (CAS 2096990-26-8) as Independently Registered Chemical Entities

The (5R) enantiomer and the (5S) enantiomer are registered under distinct CAS numbers (2096990-27-9 and 2096990-26-8, respectively), confirming they are separately cataloged chemical entities with opposite absolute configuration at the C-5 stereocenter . Both enantiomers are commercially available from multiple vendors at specified purities: the (5R) isomer is supplied at ≥95% purity (AKSci, Leyan, CymitQuimica) and up to NLT 98% (MolCore), while the (5S) isomer is available at ≥95% (Bidepharm, AKSci) and ≥98% (VWR) . In the context of 3,5-disubstituted piperidine synthesis, preparative-scale Simulated Moving Bed (SMB) chromatography has been demonstrated to resolve racemic cis/trans mixtures into all four individual stereoisomers in high enantiomeric purity with isolated yields of 80–140 g per isomer, establishing that stereochemically pure procurement at multi-gram scale is feasible and analytically validated [1]. The (5R) configuration places the 5-methyl group in a defined spatial orientation that directly determines the stereochemical outcome of subsequent transformations at the 3-position.

Chiral resolution Enantiomeric purity Absolute configuration

Halogen Reactivity: C–Br vs. C–Cl Bond Dissociation Energy and Oxidative Addition Rate in Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent in the target compound provides a kinetically privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig) compared to the corresponding 3-chloro analog. The carbon–bromine bond dissociation energy (BDE) is approximately 276 kJ/mol, versus approximately 328 kJ/mol for the carbon–chlorine bond—a difference of ~52 kJ/mol [1]. This lower BDE translates into a lower activation barrier for oxidative addition to Pd(0), which is the rate-determining step for less-reactive aryl halides in cross-coupling [2]. A quantitative reactivity model for oxidative addition to palladium, validated across 79 substrates including chlorides, bromides, and triflates, confirms that the relative ordering of bond strength (C–Cl > C–Br) correlates with the relative rate of oxidative addition, with aryl bromides consistently outperforming aryl chlorides under identical catalytic conditions [3]. The 3-bromo substituent also enables direct Negishi coupling of α-zincated Boc-piperidine intermediates using bulky phosphine ligands such as P(t-Bu)₃, SPhos, or RuPhos, a transformation that would be significantly less efficient with the 3-chloro analog [4].

Cross-coupling Bond dissociation energy Oxidative addition Palladium catalysis

Computed Lipophilicity and Physicochemical Profile: Target Compound vs. Des-Bromo Analog

The computed XLogP3-AA value for the target compound (as the racemic form, CID 130961505) is 2.9, with a molecular weight of 278.19 g/mol, a topological polar surface area (TPSA) of 29.5 Ų, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds [1]. For comparison, the des-bromo analog (tert-butyl 5-methylpiperidine-1-carboxylate) has a molecular weight of approximately 199 g/mol and a lower predicted logP (estimated ~1.8–2.2 based on fragment-based calculation) [2]. The bromine atom contributes approximately 79 mass units and an estimated +0.7–1.1 logP units versus the des-bromo congener. Both compounds satisfy Lipinski's Rule of Five criteria (MW < 500, XLogP < 5, HBD < 5, HBA < 10), but the enhanced lipophilicity of the bromo compound may improve membrane permeability while the increased molecular weight reduces ligand efficiency metrics in fragment-based drug discovery contexts [3].

Lipophilicity Drug-likeness Physicochemical properties XLogP

N-Protecting Group Orthogonality: Boc (Acid-Labile) vs. Cbz (Hydrogenolysis) vs. Fmoc (Base-Labile) in Multi-Step Synthetic Routes

The tert-butoxycarbonyl (Boc) group on the target compound is selectively removed under acidic conditions—typically 50% TFA in dichloromethane at room temperature for 30–60 minutes—yielding the free piperidine hydrochloride . This deprotection profile is orthogonal to the benzyloxycarbonyl (Cbz) group, which requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), and to the 9-fluorenylmethoxycarbonyl (Fmoc) group, which requires basic conditions (20% piperidine in DMF) [1]. The Boc group is thermally stable up to approximately 190 °C in the absence of acid, but complete removal can be achieved within minutes at elevated temperatures (~100 °C) or in continuous flow reactors using acetonitrile as solvent without added acid [2]. In solid-phase peptide synthesis (SPPS), Boc deprotection with TFA is typically complete within 15–30 minutes at room temperature, enabling efficient iterative coupling–deprotection cycles [3].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis Boc chemistry

Fragment-Based Application Context: 3-Bromo-5-Methylpiperidine Scaffold in Pim-1/Pim-2 Kinase Inhibitor Development

The 3-bromo-5-methylpiperidine scaffold has been identified in patent and commercial literature as a key synthetic fragment for developing inhibitors targeting proto-oncogene serine/threonine-protein kinases Pim-1 and Pim-2, which are implicated in B-cell malignancies including lymphoma, leukemia, and multiple myeloma [1]. The closely related (3S,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1203651-07-3) is explicitly used in the synthesis of pyridineamine compounds as Pim kinase inhibitors, establishing the (5R) configuration as relevant to this therapeutic target class . Pim kinase inhibitors have shown clinical promise, with disclosed inhibitor potencies reaching Ki values of 5 nM for Pim-1, 239 nM for Pim-2, and 42 nM for Pim-3 for second-generation compounds . The 3-bromo group serves as a synthetic handle for introducing aryl or heteroaryl diversity at the 3-position via cross-coupling, enabling systematic SAR exploration around the piperidine core in kinase inhibitor programs [2].

Pim kinase Cancer therapeutics Fragment-based drug discovery Serine/threonine kinase

Optimal Procurement and Deployment Scenarios for (5R)-tert-Butyl 3-Bromo-5-Methylpiperidine-1-Carboxylate Based on Differentiated Evidence


Stereospecific Synthesis of 3-Aryl-5-Methylpiperidine Pharmacophores via Pd-Catalyzed Cross-Coupling

The defined (5R) stereochemistry and C–Br bond reactivity make this compound the preferred starting material for constructing enantioenriched 3-aryl-5-methylpiperidine derivatives via Suzuki–Miyaura or Negishi cross-coupling . The lower C–Br bond dissociation energy (276 kJ/mol vs. 328 kJ/mol for C–Cl) enables oxidative addition to Pd(0) under milder conditions, directly translating to higher coupling yields and broader substrate scope [1]. The (5R) configuration is preserved throughout the cross-coupling, ensuring that the stereochemical integrity installed at the building-block stage propagates into the final pharmacophore without erosion. This scenario is optimal for medicinal chemistry teams constructing chiral piperidine-based compound libraries targeting CNS receptors, kinase ATP-binding pockets, or other stereosensitive biological targets.

Orthogonal Protection/Deprotection Strategies in Multi-Step Total Synthesis of Piperidine Alkaloids

The Boc protecting group's acid-lability, combined with its orthogonality to Cbz (hydrogenolysis) and Fmoc (base-labile) groups, enables chemoselective N-deprotection at a precisely chosen synthetic stage [2]. In a typical route, the Boc group can be retained through multiple transformations (alkylation, cross-coupling, reduction) and then cleanly removed with TFA/DCM (1:1, rt, 30–60 min) to reveal the free secondary amine for subsequent functionalization. This orthogonal protection capability is essential in the enantioselective total synthesis of piperidine alkaloids and natural product analogs, where sequential unveiling of nitrogen functionalities at different synthetic stages is required [3].

Fragment-Based Drug Discovery: 3-Bromo-5-Methylpiperidine as a Diversity-Enabling Core for Kinase Inhibitor SAR Exploration

The 3-bromo substituent provides a universal synthetic handle for late-stage diversification via cross-coupling, enabling systematic variation of the 3-position aryl/heteroaryl group while keeping the (5R)-5-methylpiperidine core constant . This modularity is particularly valuable in fragment-based drug discovery programs targeting Pim-1/Pim-2 kinases, where the scaffold has been identified as a privileged fragment [4]. The computed physicochemical profile (XLogP3-AA 2.9, MW 278.19, TPSA 29.5 Ų) places the compound within lead-like chemical space, and the bromine atom provides a +0.7–1.1 logP increment over the des-bromo analog without increasing polar surface area—a favorable attribute for optimizing CNS penetration while maintaining ligand efficiency [5].

Scalable Procurement of Enantiopure Building Blocks for Process Chemistry and Large-Scale Medicinal Chemistry Campaigns

The demonstrated scalability of 3,5-disubstituted piperidine stereoisomer separation via Simulated Moving Bed (SMB) chromatography—yielding 80–140 g of each individual enantiopure isomer—provides a validated precedent for large-scale procurement of the (5R) isomer in high enantiomeric purity [2]. Multiple vendors (AKSci, Leyan, MolCore, CymitQuimica) supply the (5R) enantiomer at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring lot-to-lot consistency and traceability . This scenario is critical for process chemistry groups requiring multi-gram to kilogram quantities of stereochemically defined intermediates for preclinical development and Phase I API synthesis, where enantiomeric impurity profiles must meet ICH Q3A guidelines.

Quote Request

Request a Quote for (5R)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.